BOP-Cl is a valuable tool for researchers studying peptides, which are chains of amino acids linked by peptide bonds. These molecules play essential roles in various biological processes, and understanding their structure and function is crucial in many areas of research, including drug discovery and development.
BOP-Cl promotes peptide bond formation by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of a new peptide bond and the release of BOP-Cl as a leaving group.
BOP-Cl's advantages include its:
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a chemical compound characterized by its unique structure, which includes two oxazolidinyl rings and a phosphinic chloride moiety. The molecular formula for this compound is CHClNOP, and it is classified under organophosphorus compounds. This compound is notable for its reactivity, particularly in activating carboxyl groups, making it a valuable reagent in organic synthesis.
BOP-Cl does not have a mechanism of action in biological systems. It acts as a reagent in organic synthesis, specifically in peptide bond formation.
Research indicates that bis(2-oxo-3-oxazolidinyl)phosphinic chloride exhibits significant biological activity. It has been studied for its potential to attenuate reactive oxygen species production in cells, particularly in U937 cells, through the inhibition of mitogen-activated protein kinase pathways . This suggests potential applications in pharmacology and therapeutic development.
The synthesis of bis(2-oxo-3-oxazolidinyl)phosphinic chloride typically involves the reaction of phosphinic acid derivatives with oxazolidinone precursors. One common method includes:
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride finds applications across various fields:
Several compounds share structural or functional similarities with bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Phosphoric acid derivatives | Contains phosphorus and oxygen | Commonly used as acid catalysts |
Oxazolidinones | Contains oxazolidine rings | Known for antibiotic properties |
Phosphonates | Phosphorus-containing organics | Used in agricultural applications |
What sets bis(2-oxo-3-oxazolidinyl)phosphinic chloride apart is its dual functionality as both a coupling agent and a potential therapeutic agent, which is less common among similar compounds.
The development of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride marks a pivotal moment in the evolution of peptide coupling chemistry. The compound was first introduced by Palomo-Coll and colleagues in 1980, representing a significant breakthrough in organophosphorus coupling reagent technology. This development followed the earlier introduction of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in 1975, which had established the foundation for phosphonium-based coupling reagents in peptide synthesis.
The historical context of this discovery reflects the ongoing quest for more efficient and selective coupling reagents in organic synthesis. Prior to the development of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, peptide chemists relied heavily on carbodiimide-based coupling methods and earlier phosphonium reagents, which often suffered from limitations such as epimerization, incomplete coupling, or the generation of toxic byproducts. The research conducted by Diago-Meseguer and colleagues, as documented in their seminal 1980 publication, demonstrated the unique capabilities of this new reagent in activating carboxyl groups for various synthetic transformations.
The rapid adoption of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride in the synthetic chemistry community can be attributed to its superior performance characteristics. Shortly after its introduction, the compound quickly became popular in practical applications, particularly for peptide coupling reactions involving nitrogen-alkyl amino acids. The historical significance of this development is further underscored by the fact that it addressed specific challenges that had plagued peptide synthesis, such as the coupling of sterically hindered amino acids and the prevention of racemization during bond formation.
Subsequent research in the following decades has continued to validate the initial promise of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Studies have demonstrated its exceptional utility in macrocyclization reactions, where traditional coupling methods often fail to achieve satisfactory yields. The compound's historical development represents not merely an incremental improvement but a paradigmatic shift in how chemists approach challenging coupling reactions in synthetic organic chemistry.
The nomenclature of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride reflects its complex molecular structure and has resulted in numerous synonyms and alternative naming conventions throughout the chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one, which accurately describes the structural arrangement of functional groups within the molecule.
The compound is most commonly referenced in the literature by its abbreviated form, which combines the initial letters of key structural components. However, various chemical suppliers and research institutions have adopted different naming conventions, leading to a diverse array of synonyms. These include Bis(2-oxo-3-oxazolidinyl)phosphorodiamidic Chloride, Phosphinic chloride, bis(2-oxo-3-oxazolidinyl)-, and N,N-Bis(2-oxo-3-oxazolidinyl)phosphinic chloride.
Chemical databases and registry systems have assigned specific identification numbers to facilitate unambiguous identification of this compound. The Chemical Abstracts Service Registry Number is 68641-49-6, which serves as the primary identifier across international chemical databases. Additional registry numbers include the Reaxys Registry Number 3654596, PubChem Substance Identifier 87564149, and MDL Number MFCD00010077.
The molecular formula C₆H₈ClN₂O₅P provides a concise representation of the compound's atomic composition, while the molecular weight of 254.56 grams per mole establishes its mass characteristics. The Simplified Molecular Input Line Entry System representation C1COC(=O)N1P(=O)(N2CCOC2=O)Cl offers a standardized method for computational chemistry applications and database searches.
The proliferation of synonyms for Bis(2-oxo-3-oxazolidinyl)phosphinic chloride reflects both the compound's widespread adoption across different research communities and the evolution of chemical nomenclature practices. Understanding these various naming conventions is essential for comprehensive literature searches and effective communication within the scientific community regarding this important synthetic reagent.
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride belongs to the broader category of organophosphorus compounds, which represent a diverse class of chemical substances containing carbon-phosphorus bonds or organic substituents attached to phosphorus centers. Within this classification system, the compound is specifically categorized as a phosphorus(V) derivative, reflecting the oxidation state of the central phosphorus atom and its tetrahedral coordination geometry.
The classification of organophosphorus compounds typically considers the nature of groups bound directly to the central phosphorus atom, as well as the oxidation state of phosphorus. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride features a phosphinic structure, characterized by the presence of a phosphorus-oxygen double bond and organic substituents directly attached to the phosphorus center. This structural arrangement places it within the phosphinic chloride subcategory, distinguishing it from related phosphonic and phosphoric acid derivatives.
From a coordination chemistry perspective, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride exhibits the characteristic tetrahedral geometry associated with phosphorus(V) compounds. The phosphorus center is bonded to four substituents: a chlorine atom, an oxygen atom through a double bond, and two oxazolidinyl groups through nitrogen atoms. This coordination pattern is representative of phosphoryl compounds, which constitute a major class within organophosphorus chemistry.
The compound's classification within organophosphorus chemistry also reflects its functional role as an activating agent for carboxyl groups. This functional classification positions it alongside other coupling reagents and activation agents used in synthetic organic chemistry. The presence of the highly electrophilic phosphorus center, activated by the electron-withdrawing chlorine substituent, enables the compound to serve as an effective acylating agent in peptide synthesis and related transformations.
Understanding the classification of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride within organophosphorus chemistry provides important insights into its reactivity patterns and synthetic applications. The compound's position within this classification system helps predict its behavior in chemical reactions and guides the development of new synthetic methodologies utilizing its unique structural features.
The significance of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride in synthetic organic chemistry extends far beyond its role as a simple coupling reagent, encompassing fundamental contributions to peptide synthesis, pharmaceutical development, and advanced organic transformations. The compound has emerged as a critical tool for addressing some of the most challenging problems in synthetic chemistry, particularly those involving the formation of amide bonds under sterically demanding conditions.
In peptide synthesis, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has demonstrated exceptional utility for the acylation of nitrogen-methyl amino acids, a notoriously difficult transformation that often results in low yields and significant epimerization with conventional coupling reagents. Research has shown that this compound provides good yields with minimal epimerization, making it indispensable for the synthesis of nitrogen-methylated peptides and cyclic peptides containing these challenging residues. The compound's superior performance in these applications has been documented in numerous synthetic studies, including the preparation of complex natural products and bioactive peptides.
The pharmaceutical industry has recognized the particular value of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride in drug development, especially for the synthesis of peptide-based therapeutics and small molecule pharmaceuticals containing challenging structural features. The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in the development of anti-cancer agents, where its unique phosphinic structure enhances biological activity. Additionally, its applications extend to the formulation of agricultural chemicals, providing effective solutions for pest control and plant growth regulation.
Macrocyclization reactions represent another area where Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has demonstrated exceptional significance. In the synthesis of cyclooctadepsipeptides such as PF1022A, the compound achieved yields of 87% with negligible racemization, substantially outperforming alternative coupling methods that yielded only 28-59% under similar conditions. This superior performance in ring-closing reactions has made it a preferred reagent for the synthesis of cyclic peptides and macrocyclic natural products.
Beyond peptide chemistry, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has found applications in polymer chemistry as a crosslinking agent, improving the mechanical properties and thermal stability of materials used in coatings and adhesives. The compound is also employed in biochemical research for exploring enzyme inhibition mechanisms, contributing to advancements in drug discovery. Environmental applications are being investigated, including its potential use in wastewater treatment processes for removing contaminants due to its reactive nature.
Application Area | Key Benefits | Typical Yield Range |
---|---|---|
Nitrogen-methylated peptide coupling | Low epimerization, high efficiency | 70-85% |
Macrocyclization reactions | Superior ring-closing capability | 80-90% |
Pharmaceutical synthesis | Enhanced biological activity | 75-95% |
Polymer crosslinking | Improved mechanical properties | 85-95% |
The compound's significance is further highlighted by its role in enabling synthetic strategies that were previously considered impractical or impossible. The development of new methodologies utilizing Bis(2-oxo-3-oxazolidinyl)phosphinic chloride continues to expand the boundaries of synthetic organic chemistry, providing researchers with powerful tools for addressing complex synthetic challenges across multiple disciplines.
Corrosive